Cas no 1355171-02-6 (3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-)

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-, is a versatile heterocyclic compound featuring both pyridine and piperidine moieties. Its structure, incorporating a formyl group at the 3-position of the pyridine ring and a 4-hydroxypiperidinyl substituent at the 2-position, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the hydroxy group enhances solubility and reactivity, facilitating further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to participate in condensation, nucleophilic addition, and other key reactions. Its well-defined structure ensures consistency in synthetic applications.
3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- structure
1355171-02-6 structure
商品名:3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-
CAS番号:1355171-02-6
MF:C11H14N2O2
メガワット:206.241062641144
CID:6491595

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 化学的及び物理的性質

名前と識別子

    • 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-
    • インチ: 1S/C11H14N2O2/c14-8-9-2-1-5-12-11(9)13-6-3-10(15)4-7-13/h1-2,5,8,10,15H,3-4,6-7H2
    • InChIKey: IWPAGKSIQZZEJX-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CCC(O)CC2)=NC=CC=C1C=O

じっけんとくせい

  • 密度みつど: 1.260±0.06 g/cm3(Predicted)
  • ふってん: 407.1±45.0 °C(Predicted)
  • 酸性度係数(pKa): 14.66±0.20(Predicted)

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725613-0.1g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
0.1g
$1144.0 2023-05-29
Enamine
EN300-725613-0.05g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
0.05g
$1091.0 2023-05-29
Enamine
EN300-725613-0.25g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
0.25g
$1196.0 2023-05-29
Enamine
EN300-725613-0.5g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
0.5g
$1247.0 2023-05-29
Enamine
EN300-725613-1.0g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
1g
$1299.0 2023-05-29
Enamine
EN300-725613-2.5g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
2.5g
$2548.0 2023-05-29
Enamine
EN300-725613-5.0g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
5g
$3770.0 2023-05-29
Enamine
EN300-725613-10.0g
2-(4-hydroxypiperidin-1-yl)pyridine-3-carbaldehyde
1355171-02-6
10g
$5590.0 2023-05-29

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- 関連文献

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)-に関する追加情報

Research Brief on 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- (CAS: 1355171-02-6): Recent Advances and Applications

3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- (CAS: 1355171-02-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine and piperidine structural motifs, has shown promise in various therapeutic applications, including as a potential intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel kinase inhibitors and modulators of cellular signaling pathways.

One of the key areas of interest is the compound's potential as a building block for the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have demonstrated that derivatives of 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- exhibit selective binding affinity towards specific kinase targets, making them valuable candidates for further optimization and preclinical evaluation.

In a recent study published in the Journal of Medicinal Chemistry, a team of researchers utilized 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- as a key intermediate in the synthesis of a series of novel kinase inhibitors. The study highlighted the compound's versatility in medicinal chemistry, enabling the introduction of various functional groups to enhance potency and selectivity. The resulting inhibitors demonstrated promising activity against a panel of cancer cell lines, with one derivative showing particularly high efficacy in inhibiting tumor growth in xenograft models.

Another significant application of this compound lies in its potential as a modulator of G-protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in signal transduction and are important drug targets. Preliminary studies have suggested that 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- derivatives can interact with specific GPCR subtypes, offering a new avenue for the development of therapeutics for conditions such as cardiovascular diseases and metabolic disorders.

Beyond its therapeutic potential, the compound has also been investigated for its utility in chemical biology tools. For instance, it has been employed as a fluorescent probe to study enzyme kinetics and protein-ligand interactions. The presence of the pyridine moiety allows for easy conjugation with other functional groups, making it a versatile scaffold for designing probes and sensors.

Despite these advancements, challenges remain in the optimization of 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of novel synthetic routes to improve yield and purity, as well as the development of more sophisticated delivery systems to enhance therapeutic efficacy.

In conclusion, 3-Pyridinecarboxaldehyde, 2-(4-hydroxy-1-piperidinyl)- (CAS: 1355171-02-6) represents a promising scaffold in chemical biology and drug discovery. Its diverse applications, ranging from kinase inhibitors to GPCR modulators, underscore its potential to contribute to the development of next-generation therapeutics. Continued research and collaboration across disciplines will be essential to fully realize the compound's potential and translate these findings into clinical benefits.

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